molecular formula C12H10ClN5 B12494906 N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12494906
M. Wt: 259.69 g/mol
InChI Key: HIJAYGQGZJIOQK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 3-amino-1H-pyrazole to form an intermediate, which is then cyclized with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative . Reaction conditions often include the use of catalysts such as acetic acid and heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.

    4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.

Uniqueness

N-[(4-chlorophenyl)methyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 4-chlorophenyl group, which enhances its binding affinity to specific molecular targets and improves its pharmacokinetic properties. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potent biological activities .

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-14-11-10-6-17-18-12(10)16-7-15-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)

InChI Key

HIJAYGQGZJIOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=NN3)Cl

Origin of Product

United States

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